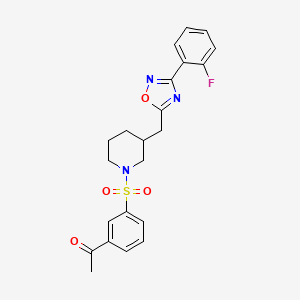
1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the 1,2,4-oxadiazole ring could be formed through a cyclization reaction involving a carboxylic acid and a hydrazide . The piperidine ring could be formed through a cyclization reaction involving a diamine and a dicarbonyl compound .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The 1,2,4-oxadiazole ring and the piperidine ring would add rigidity to the structure, while the sulfonyl group would likely introduce some polarity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the fluorine atom on the phenyl ring could be substituted with another group in a nucleophilic aromatic substitution reaction . The sulfonyl group could potentially be reduced to a sulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of a sulfonyl group and a fluorine atom could increase its polarity and potentially its solubility in polar solvents .Applications De Recherche Scientifique
Proton Pump Inhibition (PPI) and Acid Blockade
Vonoprazan fumarate acts as a novel proton pump inhibitor (PPI) . PPIs are widely used to treat acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. Vonoprazan specifically inhibits the H+,K±ATPase proton pump, reducing gastric acid secretion more effectively than traditional PPIs. Its potency and long-lasting effects make it a promising alternative in clinical practice .
Potassium Competitive Acid Blocker (P–CAB)
Beyond PPI activity, Vonoprazan is classified as a potassium competitive acid blocker (P–CAB) . Unlike PPIs, which irreversibly bind to the proton pump, Vonoprazan competes with potassium ions for binding, leading to reversible inhibition. This unique mechanism allows for rapid onset of action and sustained acid suppression .
Helicobacter pylori Eradication
Vonoprazan has shown efficacy in eradicating Helicobacter pylori , a bacterium associated with peptic ulcers and gastric cancer. Combining Vonoprazan with antibiotics enhances eradication rates, making it a valuable option in H. pylori treatment regimens .
Gastric Mucosal Protection
Studies suggest that Vonoprazan may protect the gastric mucosa by promoting mucin secretion and enhancing mucosal blood flow. This property could be beneficial in preventing stress-related mucosal damage and reducing the risk of gastrointestinal bleeding .
Drug-Drug Interaction Studies
Researchers have investigated Vonoprazan’s potential interactions with other medications. Its unique binding profile and reversible inhibition make it an interesting candidate for drug interaction studies. Understanding these interactions is crucial for safe and effective co-administration with other drugs .
Pharmacokinetics and Formulation Development
Scientists explore Vonoprazan’s pharmacokinetics, bioavailability, and metabolism. These studies inform optimal dosing regimens and guide formulation development. The goal is to create convenient and patient-friendly dosage forms for clinical use .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S/c1-15(27)17-7-4-8-18(13-17)31(28,29)26-11-5-6-16(14-26)12-21-24-22(25-30-21)19-9-2-3-10-20(19)23/h2-4,7-10,13,16H,5-6,11-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUJBUOFMUQUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

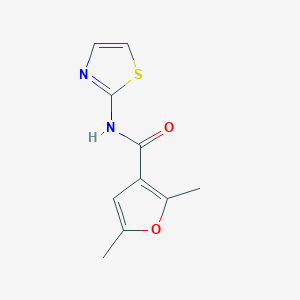
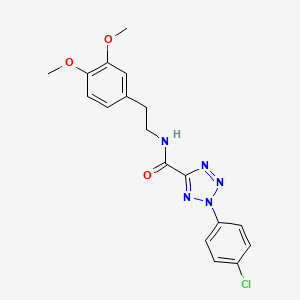
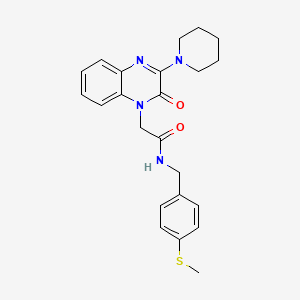
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2680852.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2680855.png)
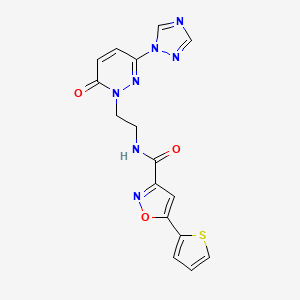
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2680860.png)


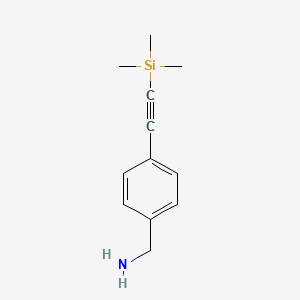
![4-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2680865.png)
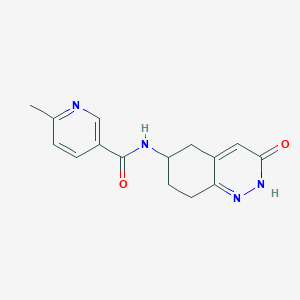
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2680867.png)
![(E)-3-(4-fluoroanilino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2680868.png)